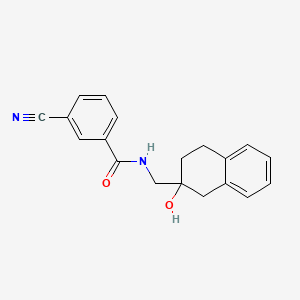

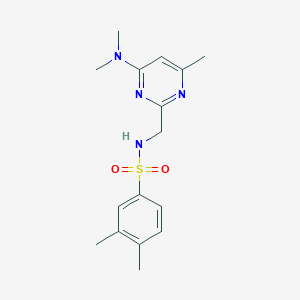

![molecular formula C12H11N3O B2416785 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile CAS No. 1443981-26-7](/img/structure/B2416785.png)

4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Platinum Group Metal Complexes Synthesis :Gloria Sairem et al. (2012) reported the synthesis of platinum group metal complexes using ligands derived from pyrazole compounds similar to 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile. These complexes were characterized by spectral and structural studies, highlighting the potential for applications in coordination chemistry (Sairem et al., 2012).

Crystallography and Biological Activity Research :A. Titi et al. (2020) explored pyrazole derivatives including hydroxymethyl pyrazole derivatives for crystallography studies and investigated their biological activity against breast cancer and microbes. This demonstrates the relevance of pyrazole derivatives in both crystallographic analysis and biomedical research (Titi et al., 2020).

Pyrazole Ligands in Metal Ion Complexes :E. Budzisz et al. (2004) conducted studies on pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. This research highlights the utility of pyrazole derivatives in forming complexes with significant metals, useful in various fields of chemistry (Budzisz et al., 2004).

Novel Synthetic Pathways in Organic Chemistry :H. Mcfadden and J. Huppatz (1991) studied the synthesis of pyrazole-4-carbonitriles, providing insights into novel synthetic pathways for pyrazole derivatives. This research is significant for the development of new methods in organic synthesis (Mcfadden & Huppatz, 1991).

Cancer Cell Growth Suppression Studies :Liang-Wen Zheng et al. (2010) synthesized and evaluated novel pyrazole derivatives for their ability to suppress A549 lung cancer cell growth. This study underscores the potential pharmaceutical applications of pyrazole derivatives in cancer treatment (Zheng et al., 2010).

Synthesis of Tetrazole Derivatives :K. Rao et al. (2014) developed a method for the synthesis of 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, demonstrating the versatility of pyrazole derivatives in synthesizing biologically potent tetrazole derivatives (Rao et al., 2014).

Antimicrobial Activities Research :Amal Al‐Azmi and H. Mahmoud (2020) synthesized pyrazole-4-carbonitrile derivatives and evaluated them as antimicrobial agents. This indicates the potential use of pyrazole derivatives in developing new antimicrobial compounds (Al‐Azmi & Mahmoud, 2020).

In Vitro Anti-inflammatory Studies :R. Bharathi and N. Santhi (2020) synthesized and evaluated pyrazole benzonitrile compounds for their in-vitro anti-inflammatory properties. This research contributes to the development of new anti-inflammatory drugs (Bharathi & Santhi, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

4-[4-(hydroxymethyl)-1-methylpyrazol-3-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7,16H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFIXRFWCOYRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2416704.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid](/img/structure/B2416706.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid](/img/structure/B2416710.png)

![3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2416716.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2416718.png)

![2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine](/img/structure/B2416723.png)